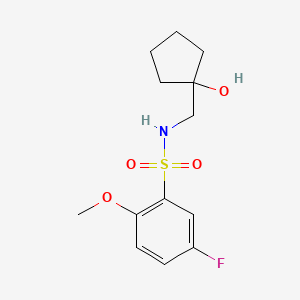

5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUYAOIHNVGSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 1-hydroxycyclopentylmethanol.

Formation of Intermediate: The first step involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 1-hydroxycyclopentylmethanol in the presence of a base like triethylamine to form an intermediate sulfonate ester.

Amidation: The intermediate is then subjected to amidation using an appropriate amine source under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclopentyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used to study the effects of fluorinated sulfonamides on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogues in α1-Adrenoceptor Antagonism

- Core Structure: 2-Methoxybenzenesulfonamide with an (R)-configured amino-propyl side chain and ethoxyphenoxy substituents.

- Key Differences: Tamsulosin’s ethoxyphenoxy group enhances α1-adrenoceptor affinity, whereas the target compound’s (1-hydroxycyclopentyl)methyl group may favor alternative binding pockets. The hydroxy group in the target compound could improve solubility (pKa ~10.23 for sulfonamide) compared to tamsulosin’s hydrophobic side chain .

- Activity: Tamsulosin’s selectivity for urethral smooth muscle is attributed to its stereochemistry and aromatic substituents, suggesting the target compound’s activity profile may differ due to its non-aromatic cyclopentyl group .

Compound from Patent EP 2 697 207 B1 ():

- Features a trifluoromethylphenyl and oxazolidine-modified side chain.

- Comparison : The trifluoromethyl group increases electronegativity and binding potency, contrasting with the target compound’s fluorine at position 5, which primarily affects ring electronics rather than direct receptor interactions .

Antimicrobial Sulfonamides

N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide ():

- Core Structure : Lacks fluorine but includes a chloro substituent at position 3.

- Activity : Chlorine’s electron-withdrawing effects enhance antimicrobial activity, whereas fluorine in the target compound may reduce reactivity but improve pharmacokinetics (e.g., longer half-life) .

5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)amines ():

PI4KB Inhibitors and Heterocyclic Derivatives

Physicochemical Properties

Biological Activity

5-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C11H15FN2O3S

- Molecular Weight : 274.31 g/mol

- Structure : The compound features a sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of specific enzymes. This compound may inhibit certain carbonic anhydrases or sulfonamide-sensitive enzymes, affecting metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity.

- Cellular Signaling Modulation : The presence of a fluorine atom may enhance the lipophilicity of the compound, potentially allowing it to cross cellular membranes and modulate signaling pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of sulfonamides similar to this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with IC50 values ranging from to M for various strains, including Staphylococcus faecium and Escherichia coli .

In Vivo Studies

In vivo evaluations have demonstrated that compounds with similar structures exhibit varying degrees of stability and bioavailability. For instance, a related compound was found to undergo rapid metabolism in rodent models, impacting its efficacy . Further studies are needed to assess the pharmacokinetics and dynamics of this compound specifically.

Comparative Biological Activity Table

| Compound Name | IC50 (M) | Target Activity |

|---|---|---|

| This compound | TBD | TBD |

| 3-oxa-FU (related sulfonamide) | Inhibitory against S. faecium | |

| 3-oxathymine (related compound) | Inactive at | Non-effective in cell systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.